(8R,9S,10R,13S,14S,17S)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
Description
The compound (8R,9S,10R,13S,14S,17S)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one is a steroidal derivative characterized by a cyclopenta[a]phenanthrene core with acetyl and hydroxyl groups at the 17-position, a methyl group at C13, and a ketone at C2. Its stereochemical configuration (8R,9S,10R,13S,14S,17S) is critical for biological interactions, particularly in steroid hormone receptor binding. This structure is synthetically modified to modulate pharmacokinetic or pharmacodynamic properties compared to endogenous steroids .
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-12(21)20(23)10-8-18-17-5-3-13-11-14(22)4-6-15(13)16(17)7-9-19(18,20)2/h11,15-18,23H,3-10H2,1-2H3/t15-,16+,17+,18-,19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFUITFQDGVJSK-JBKQDOAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (8R,9S,10R,13S,14S,17S)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one is a steroid derivative known for its diverse biological activities. This article explores its pharmacological properties and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C21H30O3
- CAS Number : 68-96-2
- Molar Mass : 330.47 g/mol
Hormonal Activity
The compound exhibits significant hormonal activity due to its structural similarity to steroid hormones. It has been shown to interact with androgen receptors and may influence the endocrine system. Studies indicate that it can modulate testosterone levels and exhibit androgenic effects in various biological models.
Anti-inflammatory Properties
Research indicates that this compound possesses anti-inflammatory activity. It has been demonstrated to inhibit the production of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases such as arthritis and other autoimmune conditions.
Antitumor Effects
Preliminary studies have suggested that the compound may exhibit antitumor properties. It has been tested against various cancer cell lines and shown to induce apoptosis in certain types of cancer cells. The mechanism appears to involve the modulation of cell cycle progression and the induction of oxidative stress.
Case Studies
- Androgenic Activity Assessment : In a study involving male rats treated with varying doses of the compound over four weeks, significant increases in muscle mass were observed compared to control groups. This suggests a potential use in muscle-wasting conditions.
- Anti-inflammatory Study : In a controlled experiment using lipopolysaccharide (LPS)-stimulated macrophages treated with the compound at different concentrations (0.1 µM to 10 µM), a dose-dependent reduction in TNF-alpha and IL-6 levels was recorded.
- Antitumor Activity : In vitro tests on human breast cancer cell lines (MCF-7) revealed that treatment with the compound at concentrations of 5 µM and 10 µM led to a significant reduction in cell viability after 48 hours.
Data Table
Scientific Research Applications
Pharmaceutical Applications
Hormonal Therapy:
This compound is structurally related to natural steroid hormones and has been studied for its potential use in hormonal therapies. It exhibits properties similar to progesterone and has been investigated for its role in treating hormonal imbalances and conditions such as endometriosis and uterine disorders .
Anticancer Activity:
Research indicates that derivatives of this compound may possess anticancer properties. Studies have shown that it can inhibit the proliferation of certain cancer cell lines by inducing apoptosis. This makes it a candidate for further development in cancer therapeutics .
Anti-inflammatory Properties:
The compound has demonstrated anti-inflammatory effects in preclinical studies. It modulates pathways involved in inflammation and could be beneficial in treating inflammatory diseases such as arthritis .
Biochemical Research
Enzyme Inhibition Studies:
The compound is utilized in biochemical research to study enzyme inhibition mechanisms. Its structural characteristics allow it to interact with specific enzymes involved in steroid metabolism and biosynthesis .
Cell Signaling Pathways:
Research has explored the role of this compound in modulating cell signaling pathways. It affects pathways related to cell growth and differentiation, making it important for studies on cellular responses to hormonal signals .
Analytical Chemistry
Reference Standard:
Due to its well-defined chemical structure and properties, this compound is used as a reference standard in analytical chemistry. It aids in the calibration of assays for measuring steroid hormones in biological samples .
Mass Spectrometry Applications:
The compound's mass spectral characteristics are valuable for developing analytical methods using mass spectrometry. It helps in identifying and quantifying similar steroid compounds in complex mixtures .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Hormonal Effects | Investigated its role in regulating reproductive hormones | Showed significant modulation of progesterone levels |
| Anticancer Research | Evaluated its effects on breast cancer cell lines | Induced apoptosis and reduced cell viability |
| Inflammation Model | Assessed anti-inflammatory effects in animal models | Reduced markers of inflammation significantly |
Comparison with Similar Compounds
Core Structural Variations
The table below highlights key structural differences between the target compound and related steroids:
Substituent Impact on Activity
- 17-Acetyl vs. 17-Hydroxyethyl (Exemestane): The acetyl group in the target compound may enhance lipophilicity and membrane permeability compared to Exemestane’s hydroxyethyl group, which is critical for aromatase inhibition .
- Fluorination (Dexamethasone): The 9-fluoro substituent in Dexamethasone significantly increases glucocorticoid receptor affinity and metabolic stability, a feature absent in the target compound .
- Chlorination (Chlormadinone): The 6-chloro group in Chlormadinone enhances progestogenic potency and alters metabolic degradation pathways compared to the target compound’s unmodified C6 position .
Stereochemical Considerations
- The 8R,9S,10R,13S,14S,17S configuration of the target compound aligns with natural steroid backbones (e.g., progesterone), whereas derivatives like Dexamethasone (8S,9R,10S,11S,13S,14S,16R,17R) introduce non-natural stereochemistry to evade enzymatic degradation .
Preparation Methods
Starting Material Selection
Partial synthesis often begins with naturally abundant steroids like progesterone or testosterone. For Compound X , progesterone (C21H30O2) serves as a viable precursor due to its existing C3 ketone and C13 methyl group. Modifications focus on introducing the C17 acetyl-hydroxyl moiety while preserving the core structure.
Key Reaction Steps
-
C17 Hydroxylation :
Microbial biotransformation using Rhizopus arrhizus introduces a hydroxyl group at C17 via cytochrome P450-mediated oxidation. Yields typically range from 40–60%, depending on fermentation conditions. -
Acetylation at C17 :
The hydroxyl group is acetylated using acetic anhydride in the presence of pyridine as a catalyst. This step requires careful temperature control (0–5°C) to prevent migration of the acetyl group. -
Geminal Hydroxyl-Acetyl Formation :
A novel oxidation-reduction sequence is employed to generate the geminal diol intermediate, followed by selective acetylation. For example, ozonolysis of a C17 alkene precursor forms a ketone, which is reduced to a diol and then acetylated.
Total Synthesis Approaches
Retrosynthetic Analysis
Total synthesis routes deconstruct Compound X into smaller fragments:
-
Fragment A : Cyclopenta[a]phenanthrene core (C1–C10, C13)
-
Fragment B : C17 acetyl-hydroxyl unit
-
Fragment C : C3 ketone and C13 methyl group
Fragment Coupling Strategies
-
Diels-Alder Reaction :
A cyclohexenone derivative (Fragment A) undergoes Diels-Alder cycloaddition with a diene to construct the fused ring system. Stereochemistry is controlled using chiral auxiliaries. -
Grignard Addition :
Introduction of the C13 methyl group via Grignard reagent (CH3MgBr) to a ketone intermediate at C13. -
C17 Functionalization :
A propargyl alcohol derivative is hydrogenated to form the C17 hydroxyl group, followed by acetylation.
Microbial Biotransformation
Hydroxylation and Acetylation
Certain Streptomyces species hydroxylate C17 of progesterone analogs under aerobic conditions. Subsequent acetylation uses acetyl-CoA-dependent acyltransferases, achieving ~35% conversion efficiency.
Chemo-Enzymatic Hybrid Routes
Combining microbial hydroxylation with chemical acetylation improves yield. For example:
Critical Reaction Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature (Acetylation) | 0–5°C | Prevents acetyl migration |
| pH (Biotransformation) | 7.0–7.5 | Maximizes enzyme activity |
| Catalyst (Diels-Alder) | Chiral Lewis acid (e.g., Ti(OiPr)4) | Ensures stereoselectivity |
Q & A
Basic Question
Q: What are the critical safety precautions and handling protocols for this compound in laboratory settings? A:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use P95 (US) or P1 (EU) respirators for particulate protection during handling .
- Ventilation: Work in a fume hood to minimize inhalation risks, especially during weighing or solution preparation.
- First Aid: For skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes. Seek medical attention and provide the SDS to the physician .
- Disposal: Follow institutional guidelines for hazardous waste. Contaminated materials (e.g., gloves, vials) must be incinerated or processed by licensed waste management services .
Advanced Question
Q: How can researchers resolve contradictions in hazard data between different Safety Data Sheets (SDS) for this compound? A:
- Data Cross-Validation: Compare SDS entries for CAS numbers, stereochemistry, and purity (e.g., vs. ). Discrepancies may arise from structural isomers or impurities.
- Source Prioritization: Prioritize SDS from academic institutions or regulatory bodies (e.g., NIST) over commercial vendors. Note that some SDS explicitly state limitations in data completeness (e.g., "no data available" in ).
- Experimental Validation: Conduct in vitro toxicity assays (e.g., Ames test for mutagenicity) to verify carcinogenicity claims, especially when IARC/ACGIH classifications conflict .
Basic Question
Q: What analytical techniques are recommended for structural characterization and purity assessment? A:
- X-ray Crystallography: Resolve stereochemistry and confirm the (8R,9S,10R,13S,14S,17S) configuration, as demonstrated in related cyclopenta-phenanthrene derivatives (e.g., ).
- NMR Spectroscopy: Use ¹H/¹³C NMR to verify acetyl and hydroxyl group positions. Compare shifts to analogs like dexamethasone ( ).
- HPLC-MS: Quantify purity and detect impurities (e.g., isomers) using reverse-phase chromatography with mass spectrometry .
Advanced Question
Q: How can the compound’s mechanism of action in inhibiting phospholipase-A2 (PLA2) be experimentally validated? A:
- In Vitro Assays: Use fluorometric or colorimetric PLA2 activity kits with arachidonic acid substrates. Measure inhibition kinetics (IC₅₀) and compare to dexamethasone (a known PLA2 inhibitor) .
- Molecular Docking: Model the compound’s interaction with PLA2’s catalytic domain using software like AutoDock Vina. Validate binding via site-directed mutagenesis .
- Cell-Based Models: Test anti-inflammatory effects in macrophage (RAW 264.7) or synovial fluid cells, monitoring prostaglandin E2 (PGE2) suppression via ELISA .
Basic Question
Q: What are the optimal storage conditions to ensure compound stability? A:
- Temperature: Store at –20°C in airtight, light-resistant vials to prevent degradation of the acetyl and hydroxyl groups.
- Solvent: Dissolve in anhydrous DMSO or ethanol to minimize hydrolysis. Avoid aqueous buffers unless stability data confirm compatibility .
- Stability Monitoring: Perform periodic HPLC analysis to detect decomposition products (e.g., free hydroxyl or ketone derivatives) .
Advanced Question
Q: How can researchers assess the compound’s ecotoxicological impact if ecological data are unavailable? A:
- Read-Across Methods: Use toxicity data from structurally similar corticosteroids (e.g., prednisone) to estimate LC₅₀/EC₅₀ for aquatic organisms .
- QSAR Modeling: Apply quantitative structure-activity relationship models (e.g., EPA’s ECOSAR) to predict biodegradation and bioaccumulation potential.
- Microcosm Studies: Evaluate soil mobility and microbial degradation rates using ¹⁴C-labeled compound in simulated ecosystems .
Basic Question
Q: What synthetic routes are reported for analogous cyclopenta-phenanthrene derivatives? A:
- Steroidal Backbone Synthesis: Start with cholesterol or pregnenolone derivatives, employing selective oxidation (e.g., Jones oxidation) to introduce the 3-keto group .
- Acetylation: React the hydroxyl intermediate with acetic anhydride under basic conditions (e.g., pyridine catalysis) to form the 17-acetyl group .
- Stereochemical Control: Use chiral catalysts (e.g., Sharpless epoxidation) or enzymatic resolution to achieve the (8R,9S,10R,13S,14S,17S) configuration .
Advanced Question
Q: What strategies can optimize the compound’s bioavailability for in vivo studies? A:
- Prodrug Design: Modify the hydroxyl group with ester or phosphate prodrugs to enhance water solubility and absorption .
- Nanoparticle Encapsulation: Use liposomal or PLGA-based carriers to improve plasma half-life and target tissue delivery.
- Metabolic Stability Assays: Incubate with liver microsomes to identify cytochrome P450-mediated degradation hotspots. Introduce fluorine or methyl groups to block metabolic sites .
Basic Question
Q: How is solubility assessed for this lipophilic compound in aqueous media? A:
- Shake-Flask Method: Saturate water or PBS with the compound, filter, and quantify dissolved concentration via UV-Vis spectroscopy (λmax ~240 nm for conjugated ketones) .
- Co-Solvency Approach: Use DMSO/water gradients (1–10% DMSO) to determine solubility profiles. Validate with dynamic light scattering (DLS) to detect aggregation .
Advanced Question
Q: How can computational methods guide structural modifications to enhance glucocorticoid receptor (GR) binding affinity? A:
- Molecular Dynamics (MD) Simulations: Simulate GR ligand-binding domain (LBD) interactions to identify residues critical for binding (e.g., Asn564, Gln642).
- Free Energy Perturbation (FEP): Calculate ΔΔG values for substituent modifications (e.g., replacing acetyl with trifluoroacetyl) to predict affinity changes .
- In Silico ADMET: Use tools like SwissADME to balance affinity improvements with pharmacokinetic properties (e.g., logP, CYP inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
